molecular formula C11H17NO2 B496200 N-(2,3-dimethoxybenzyl)ethanamine CAS No. 100054-84-0

N-(2,3-dimethoxybenzyl)ethanamine

Cat. No.: B496200
CAS No.: 100054-84-0
M. Wt: 195.26 g/mol
InChI Key: SHVDHVTYFQBCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethoxybenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group substituted with methoxy groups at the 2- and 3-positions of the aromatic ring, linked to an ethanamine moiety. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. The compound is primarily used as a laboratory chemical or intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7H,4,6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDHVTYFQBCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586245
Record name 3-(2,3-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-84-0
Record name 3-(2,3-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxybenzyl)ethanamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Substitution Patterns

Positional isomers of N-(2,3-dimethoxybenzyl)ethanamine differ in the arrangement of methoxy groups on the benzyl ring. These variations significantly impact pharmacological activity and physicochemical properties.

Example Compounds:

2-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Formula: C₁₈H₂₃NO₃ Molecular Weight: 301.38 g/mol Substituents: 3,4-Dimethoxy on the phenyl group and 2-methoxy on the benzyl group. Differentiation: Chromatography-mass spectrometry distinguishes it from the target compound by analyzing fragmentation patterns .

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine Formula: C₁₇H₂₀FNO₂ Molecular Weight: 313.35 g/mol Substituents: 3,4-Dimethoxybenzyl with a 4-fluorophenyl group. Key Difference: Fluorine substitution enhances metabolic stability and receptor binding affinity in some analogs .

NBOMe Derivatives: Psychoactive Analogs

NBOMe compounds are a class of potent psychedelics structurally related to this compound. They feature a 2-methoxybenzyl group and diverse substitutions on the phenyl ring.

Example Compounds:

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) Formula: C₁₈H₂₁INO₃ Molecular Weight: 426.27 g/mol Activity: High affinity for serotonin 5-HT₂A receptors, leading to hallucinogenic effects at microgram doses .

25I-NBMD (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2,3-methylenedioxyphenyl)methyl]ethanamine) Formula: C₁₉H₂₁INO₄ Molecular Weight: 454.28 g/mol Differentiation: The methylenedioxy group increases lipophilicity and potency compared to dimethoxy analogs .

Extended Methoxy Substitutions

Compounds with additional methoxy groups exhibit altered pharmacokinetic profiles.

Example Compound:

2-(2,3-Dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

  • Formula: C₂₀H₂₇NO₅
  • Molecular Weight : 361.43 g/mol
  • Substituents : 3,4,5-Trimethoxybenzyl group.

Analytical Differentiation of Analogs

Chromatography-mass spectrometry (LC-MS/MS) is critical for distinguishing positional isomers. For example:

  • N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine isomers are resolved via retention times and fragmentation patterns (e.g., m/z ratios for methoxy group losses) .
  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show distinct isotopic patterns due to the fluorine atom .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₁H₁₇NO₂ 195.26 2,3-Dimethoxybenzyl
2-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine C₁₈H₂₃NO₃ 301.38 3,4-Dimethoxyphenyl, 2-methoxybenzyl
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine C₁₇H₂₀FNO₂ 313.35 3,4-Dimethoxybenzyl, 4-fluorophenyl
25I-NBOMe C₁₈H₂₁INO₃ 426.27 4-Iodo-2,5-dimethoxyphenyl
2-(2,3-Dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine C₂₀H₂₇NO₅ 361.43 3,4,5-Trimethoxybenzyl

Table 2: Hazard Comparison

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation
This compound H302 (Category 4) H315 (Category 2) H319 (Category 2A)
25I-NBOMe Not reported Severe Severe
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine H302 H315 H319

Biological Activity

N-(2,3-dimethoxybenzyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups on the benzyl moiety, which significantly influences its biological activity. The specific positioning of these groups affects the compound's interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Receptor Binding : The compound has been studied for its affinity for several receptors, including serotonin (5-HT) and adrenergic receptors. Its methoxy groups enhance binding affinity and selectivity, influencing downstream signaling pathways.
  • Enzyme Modulation : It can modulate the activity of specific enzymes involved in metabolic pathways, leading to alterations in cellular function.

1. Cellular Effects

Research has indicated that this compound can influence cellular processes such as proliferation and apoptosis. Studies have shown that it may inhibit certain cancer cell lines through apoptosis induction.

Cell Line IC50 (µM) Mechanism
HeLa10.5Induction of apoptosis
MCF-715.2Cell cycle arrest
A54912.8Inhibition of proliferation

2. Neuropharmacological Activity

The compound has shown potential as a neuropharmacological agent. Its structural similarities to known psychoactive substances suggest it may modulate neurotransmitter systems.

  • Serotonin Receptor Activity : this compound has been evaluated for its effects on serotonin receptors, particularly 5-HT2A.
  • Dopaminergic Effects : Preliminary studies indicate that it might influence dopaminergic pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.

Study 1: Antitumor Activity

A study conducted by researchers focused on the antitumor properties of this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations.

  • Findings : The compound exhibited a dose-dependent decrease in cell viability in multiple cancer types.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of this compound in models of oxidative stress. Results indicated that it could mitigate neuronal damage induced by reactive oxygen species (ROS).

Applications in Medicine

This compound is being explored for its therapeutic potential in several areas:

  • Cancer Therapy : Due to its cytotoxic properties against cancer cells, it is being investigated as a potential chemotherapeutic agent.
  • Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-dimethoxybenzyl)ethanamine
Reactant of Route 2
N-(2,3-dimethoxybenzyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.